molecular formula C22H23N9O2 B2879869 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2034384-62-6

1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2879869
CAS No.: 2034384-62-6
M. Wt: 445.487
InChI Key: CPENTAYFORZALC-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a naphthyridine core, a piperazine ring, and a triazole moiety

Scientific Research Applications

1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Researchers may study the interactions of this compound with biological molecules to understand its mechanism of action and potential as a drug candidate.

Preparation Methods

The synthesis of 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the naphthyridine core, followed by the introduction of the piperazine ring and the triazole moiety. Key steps in the synthesis may include:

    Cyclization reactions: to form the naphthyridine core.

    Nucleophilic substitution: to introduce the piperazine ring.

    Click chemistry: to attach the triazole moiety.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one can be compared to other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Other naphthyridine derivatives: These compounds share the naphthyridine core but may have different substituents or additional rings.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and applications.

Properties

IUPAC Name

1-ethyl-7-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O2/c1-3-28-12-17(20(32)16-5-4-15(2)25-21(16)28)22(33)30-10-8-29(9-11-30)18-6-7-19(27-26-18)31-14-23-13-24-31/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENTAYFORZALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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